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Abstract

LY3023414 is an orally bioavailable, potent, and selective dual inhibitor of Class |
phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mMTOR),
with additional activity against DNA-dependent protein kinase (DNA-PK)[1][2][3]. It has
demonstrated anti-tumor activity in a range of preclinical models and has been evaluated in
Phase | and Il clinical trials for various human malignancies[1][3]. A key characteristic of
LY3023414 is its short half-life, which results in transient but potent target inhibition[1][3][4].
Preclinical studies have shown that the antitumor efficacy is dependent on the total daily dose
rather than the specific dosing schedule, a finding that has informed clinical trial design[1][3][4].
This document provides a detailed summary of in vivo dosing and schedules for LY3023414 in
both preclinical and clinical settings, along with relevant experimental protocols and pathway
diagrams.

Preclinical In Vivo Studies
Dosing and Schedule in Animal Models

LY3023414 has been evaluated in various xenograft and transgenic mouse models. The
administration is typically via oral gavage[1]. A notable finding from preclinical work is that
equivalent total daily doses of LY3023414 resulted in similar tumor growth inhibition, regardless
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of whether administered once or twice daily[1][3]. This suggests that intermittent, potent
inhibition of the PIBK/mTOR pathway is sufficient for anti-tumor activity[1][3].

Table 1: Preclinical Dosing and Pharmacokinetics of LY3023414

Parameter Mouse Rat Dog
Route of Intravenous (1V), Oral Intravenous (1V), Oral
. ] Oral (PO)

Administration (PO) (PO)
Example IV Dose 3 mg/kg[1] - 3 mg/kg[1]
Example PO Dose 10 mg/kg[1] 10 mg/kg[1] 3 mg/kg[1]
Oral Bioavailability High >95%(1] >95%(1]
Plasma Clearance
©) 22 mL/min/kg[1] 22 mL/min/kg[1] 10 mL/min/kg[1]
Volume of Distribution

Moderate Moderate Moderate
(\Vdss)
Half-life (t1/2) ~2 hours[1][3] 1-3 hours[1] 1-3 hours[1]

Experimental Protocol: Murine Xenograft Efficacy Study

This protocol outlines a typical efficacy study in mice bearing subcutaneous xenograft tumors.
1. Animal Models and Tumor Implantation:

¢ Species: Athymic nude, CD-1 nude, or NMRI athymic nude mice are commonly used[1].

o Tumor Cells: A human cancer cell line of interest (e.g., U87 MG glioblastoma) is cultured.

o Implantation: Cells are harvested, washed, and resuspended in an appropriate medium (e.qg.,
PBS or Matrigel). A specific number of cells (e.g., 5 x 106) is injected subcutaneously into the
flank of each mouse.

e Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3) before
the initiation of treatment. Tumor volume is calculated using the formula: (Length x Width?) /
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. Drug Formulation and Administration:

Formulation: LY3023414 is formulated for oral administration. A typical vehicle is 1%
Hydroxyethyl cellulose (HEC) in distilled water containing 0.25% polysorbate 80 and 0.05%
Dow-Corning Antifoam 1510-US[1].

Administration: The formulated drug is administered by oral gavage at the desired dose and
schedule. The volume is typically 0.2 mL for mice[1].

. Efficacy Assessment:
Tumor Measurement: Tumor dimensions are measured with calipers 2-3 times per week.
Body Weight: Animal body weight is monitored as an indicator of toxicity.

Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, or if significant toxicity is observed. Tumor growth inhibition (TGI) is a primary efficacy
endpoint.

. Pharmacodynamic Analysis:

Tissue Collection: At specified time points after the final dose, tumors and/or surrogate
tissues (e.g., peripheral blood mononuclear cells - PBMCs) are collected.

Biomarker Analysis: Tissues are processed to assess the phosphorylation status of
downstream PISK/mTOR pathway proteins such as AKT, S6 ribosomal protein, and 4E-BP1
via methods like Western blotting or immunohistochemistry to confirm target engagement[1]
[3]. In vivo, LY3023414 has been shown to cause dose-dependent dephosphorylation of
these substrates for 4 to 6 hours[1][3].

Clinical In Vivo Studies
Dosing and Schedule in Humans

Phase | clinical trials have established the safety, tolerability, and recommended Phase Il dose
(RP2D) of LY3023414 in patients with advanced solid tumors.
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Table 2: Clinical Dosing and Pharmacokinetics of LY3023414 in Cancer Patients

Parameter

Value

Reference

Route of Administration

Oral

[2]14]

Dose Escalation (Once Daily)

20 mg to 450 mg

[4]

Dose Escalation (Twice Daily)

150 mg to 250 mg

[4]

Recommended Phase 2 Dose
(RP2D)

200 mg Twice Daily (BID)

[4151(6]

Half-life (t1/2)

~1.55 - 2 hours

[4]16]

Target Inhibition

>90% at doses =150 mg

[4]115]

Common Adverse Events
(=20%)

Nausea, fatigue, diarrhea,

vomiting, decreased appetite

[4]16]

Clinical Trial Protocol Synopsis (Phase | Dose

Escalation)

This section provides a general overview of the design of a first-in-human dose-escalation

study for LY3023414.

1. Study Design:

o Astandard 3+3 dose-escalation design is employed to determine the maximum tolerated

dose (MTD) and RP2D[4][5].

o Separate cohorts for once-daily (QD) and twice-daily (BID) dosing schedules are

evaluated[4].

o Patients with advanced or metastatic solid tumors refractory to standard therapies are

enrolled[6].

2. Treatment:

e LY3023414 is self-administered orally as capsules[4].
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e Dosing occurs in continuous 21-day or 28-day cycles[4][5].

» Patients are instructed to take the drug on an empty stomach (no food 1 hour before and
after dosing)[4].

3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments:

o PK: Serial blood samples are collected at multiple time points after single and multiple doses
to determine PK parameters like Cmax, Tmax, AUC, and half-life using a validated LC/MS-
MS method[4][5].

e PD: Blood samples are collected to assess target engagement in surrogate tissues like
PBMCs[4]. Changes in blood glucose and C-peptide levels are also monitored as on-target
pharmacodynamic biomarkers of PI3K/mTOR inhibition[4][5].

Signaling Pathway and Experimental Workflow
Diagrams

PIBK/AKT/mTOR Signaling Pathway Inhibition by
LY3023414
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Caption: LY3023414 inhibits the PI3BK/AKT/mTOR pathway at PI3K and mTOR.
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General Workflow for a Preclinical Xenograft Study
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Caption: Workflow for in vivo efficacy evaluation of LY3023414.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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